3-Methylisothiazol-5-amine
Overview
Description
3-Methylisothiazol-5-amine is an organic compound used as a reagent for the synthesis of various pharmaceuticals . It’s used in the synthesis of pyrrolidinyl ureas, which are potent FPR2 selective agonists for heart failure prevention .
Synthesis Analysis
The synthesis of this compound involves cyclization of cis-N-methyl-3-thiocyanoacrylamide . Another method involves a three-step process starting with acetyl acetonitrile and p-toluenesulfonyl hydrazide .Molecular Structure Analysis
The molecular structure of this compound can be found in various chemical databases .Chemical Reactions Analysis
This compound can participate in heterocyclization reactions with pyruvic acid derivatives . The reactions with esters of arylidene pyruvic acids could lead to the formation of three different types of heterocyclic systems .Physical And Chemical Properties Analysis
This compound is a white to light yellow crystal powder . Its molecular formula is C4H6N2S, and its molecular weight is 114.17 . It has a density of 1.258 g/cm3 .Scientific Research Applications
Synthesis and Chemical Reactions
- Electrochemical Synthesis : 3-Methylisothiazol-5-amine is used in electrochemical synthesis processes. An example includes the synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and carbon dioxide, demonstrating an efficient and environmentally friendly method for chemical synthesis (Feroci et al., 2005).
- Reaction with Amines : The molecule reacts with amines under various conditions. This reaction is crucial in applications like water cooling towers and cosmetics, to control microorganism growth (Ghosh, 1999).
Biological and Pharmaceutical Research
- Antimicrobial Activities : Research on isothiazolone biocides, which include derivatives of this compound, shows patterns of growth inhibition in various microorganisms, suggesting potential applications in microbial control (Collier et al., 1990).
Advanced Materials and Synthesis Techniques
- Green Chemistry Approaches : The molecule is involved in environmentally friendly synthesis techniques, like a metal- and oxidant-free method for producing structurally diverse compounds, highlighting its role in sustainable chemical processes (Guo et al., 2021).
- Synthesis of Complex Molecules : It is used in the synthesis of complex molecules such as isoxazoles and triazoles, which have applications in various chemical and pharmaceutical fields (Samai et al., 2013).
Electronic and Optical Properties
- Spectroscopic and Electronic Research : this compound has been studied for its spectroscopic and electronic properties, which can have implications in material science and electronic applications (Regiec & Wojciechowski, 2019).
Mechanism of Action
Target of Action
3-Methylisothiazol-5-amine is a member of the isothiazolinone class of compounds, which are known for their bacteriostatic and fungiostatic activity . The primary targets of this compound are life-sustaining enzymes, specifically those enzymes with thiols at their active sites .
Mode of Action
The mode of action of this compound involves inhibiting the activity of these enzymes. This inhibition is achieved through the formation of mixed disulfides upon treatment with such species . This interaction with its targets leads to the disruption of essential biological processes, thereby exerting its bacteriostatic and fungiostatic effects .
Biochemical Pathways
The biochemical pathways affected by this compound are those that involve the targeted enzymes. The downstream effects of this disruption can include the inhibition of microbial growth, as these enzymes often play crucial roles in the survival and proliferation of bacteria and fungi .
Pharmacokinetics
It is known that isothiazolinones, in general, are used in various applications due to their stability and effectiveness as biocides . The ADME properties of this compound and their impact on bioavailability would be an important area for future research.
Result of Action
The result of the action of this compound is the inhibition of microbial growth. By targeting and inhibiting essential enzymes, this compound disrupts key biological processes in bacteria and fungi, leading to their inability to survive and proliferate .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the effectiveness of isothiazolinones as biocides can be affected by factors such as pH, temperature, and the presence of other substances . Furthermore, isothiazolinones, including this compound, are known to pose ecotoxicological hazards, and their use is restricted by legislation in some regions .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-Methylisothiazol-5-amine plays a significant role in biochemical reactions, particularly in the synthesis of pyrrolidinyl ureas, which are potent FPR2 selective agonists used for heart failure prevention . It interacts with various enzymes and proteins, including proteases and aldose reductase. These interactions are crucial for its biological activity. For instance, this compound acts as an inhibitor of proteases, which are enzymes that break down proteins into smaller peptides or amino acids . This inhibition can modulate various physiological processes, including inflammation and immune response.
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the growth of certain bacterial and fungal cells by disrupting their cellular functions . Additionally, this compound can induce oxidative stress in cells by interacting with thiol-containing compounds such as glutathione and cysteine, leading to the formation of disulfide derivatives . This oxidative stress can result in cellular growth inhibition and cell death.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. It readily reacts with thiol-containing compounds, forming disulfide derivatives that impair key cellular functions . This compound also acts as an inhibitor of proteases and aldose reductase, thereby modulating various biochemical pathways. The inhibition of these enzymes can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and viability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable in acidic media but may degrade under alkaline conditions . Long-term exposure to this compound can result in sustained oxidative stress and cellular damage. In in vitro studies, it has been observed that the compound can cause cellular growth inhibition within minutes and cell death within hours . These temporal effects highlight the importance of carefully controlling experimental conditions when studying this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as the inhibition of proteases and aldose reductase. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Studies have shown that the compound’s toxicity is dose-dependent, with higher doses leading to more severe effects on cellular function and viability.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It undergoes bioactivation to form reactive intermediates that can conjugate with glutathione . This bioactivation process involves sulfur oxidation followed by glutathione attack at the 4-position of the isothiazole ring, resulting in the formation of glutathione conjugates . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, affecting its localization and activity . The compound’s distribution is influenced by its chemical properties, such as solubility and stability, which determine its ability to penetrate cell membranes and reach target sites.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can localize to various cellular compartments, including the cytoplasm and organelles such as mitochondria and peroxisomes . This localization is directed by targeting signals and post-translational modifications that guide the compound to specific sites within the cell. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological effects.
properties
IUPAC Name |
3-methyl-1,2-thiazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-3-2-4(5)7-6-3/h2H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMHIXRPQGPCNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179080 | |
Record name | 3-Methylisothiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24340-76-9 | |
Record name | 5-Amino-3-methylisothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24340-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylisothiazol-5-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024340769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylisothiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylisothiazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.964 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Methylisothiazol-5-amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SF7KHS8TD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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